CID 156591927

Description

Oscillatoxins are marine-derived toxins produced by cyanobacteria, often studied for their structural complexity and biological activities, including cytotoxicity and sodium channel modulation.

Properties

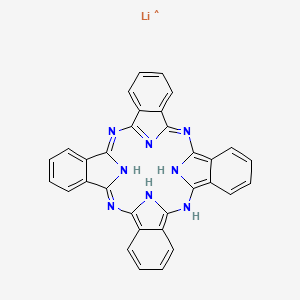

Molecular Formula |

C32H20LiN8 |

|---|---|

Molecular Weight |

523.5 g/mol |

InChI |

InChI=1S/C32H20N8.Li/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16,33-34,37H,(H,35,36,38,39,40); |

InChI Key |

WSVKFKWMVABUEG-UHFFFAOYSA-N |

Isomeric SMILES |

[Li].C1=CC=C2C(=C1)/C/3=N/C4=C5C=CC=CC5=C(N4)NC6=C7C=CC=CC7=C(N6)/N=C\8/C9=CC=CC=C9C(=N8)N=C2N3 |

Canonical SMILES |

[Li].C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)NC6=C7C=CC=CC7=C(N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 156591927 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve the modification of functional groups within the compound.

Scientific Research Applications

CID 156591927 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.

Mechanism of Action

The mechanism of action of CID 156591927 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, and further research is often needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 156591927, we compare it with structurally and functionally related compounds, focusing on oscillatoxin derivatives and other bioactive molecules referenced in the evidence.

Table 1: Structural and Functional Comparison of this compound with Oscillatoxin Derivatives

Key Observations

Structural Similarities :

- This compound likely shares the macrocyclic polyketide scaffold common to oscillatoxins, which is critical for their bioactivity .

- Differences may arise in side-chain modifications (e.g., methyl or epoxide groups), as seen in oscillatoxin F vs. E .

Betulin-derived inhibitors (e.g., CID 72326, CID 64971) from highlight how minor structural changes (e.g., hydroxylation vs. carboxylation) drastically alter inhibitory potency, suggesting this compound’s activity could vary significantly from its analogs .

Synthetic and Analytical Challenges :

Research Findings and Implications

Hypothetical Pharmacological Profile

- Targets: If this compound retains the epoxide group seen in oscillatoxins, it may interact with voltage-gated sodium channels or disrupt cellular membranes, akin to other cyanobacterial toxins .

- Therapeutic Potential: Structural analogs like betulinic acid (CID 64971) demonstrate antitumor and antiviral activities, suggesting this compound could be explored for similar applications with proper optimization .

Q & A

Q. How can interdisciplinary collaboration advance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.